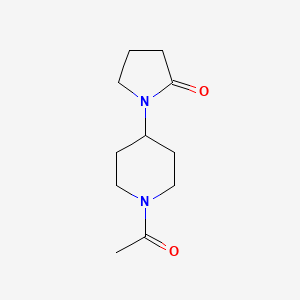
9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid
Vue d'ensemble
Description
9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C14H12ClNO2. It is a derivative of acridine, a structure known for its biological and photochemical properties.
Mécanisme D'action
Target of Action
Acridine derivatives, a class of compounds to which this molecule belongs, are known to interact withDNA . They intercalate into the DNA structure, causing significant changes in its conformation and function .
Mode of Action
The mode of action of acridine derivatives, including 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid, primarily involves DNA intercalation . The planar structure of these compounds allows them to insert between the base pairs of the DNA double helix . This intercalation is driven by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix and eventually cause the helical structure to unwind .
Biochemical Pathways
The unwinding of the dna helix caused by acridine derivatives can disrupt various biological processes involving dna and related enzymes . This disruption can affect a wide range of cellular functions, potentially leading to cell death, which is why acridine derivatives are often researched as potential therapeutic agents .
Result of Action
The dna intercalation caused by acridine derivatives can lead to significant changes in cellular function, potentially resulting in cell death . This makes these compounds potential candidates for the treatment of various disorders, including cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with aniline derivatives to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives .
Industrial Production Methods
The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Applications De Recherche Scientifique
9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific photochemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-amino-1,2,3,4-tetrahydroacridine: Known for its use in treating Alzheimer’s disease.
6,9-dichloro-1,2,3,4-tetrahydroacridine: Another derivative with potential biological activity
Uniqueness
9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and disrupt biological processes makes it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-13-9-3-1-2-4-11(9)16-12-7-8(14(17)18)5-6-10(12)13/h5-7H,1-4H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIKDLIOIPPDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)O)C(=C2C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate](/img/structure/B2751046.png)
![2-Amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2751047.png)



![(2-Aminophenyl)[bis(2-methylphenyl)]methanol](/img/structure/B2751056.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2751058.png)
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(difluoromethoxy)phenyl]acetamide](/img/structure/B2751059.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2751060.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2751061.png)
![3,4-dimethyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2751062.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2751065.png)

